
N-(2-phenylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2-phenylphenyl)prop-2-enamide and related compounds involves catalytic isomerization and other methods. Trost et al. (2017) reported a general atom-economic method for the isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity, highlighting the synthetic versatility of enamides including N-(2-phenylphenyl)prop-2-enamide derivatives (Trost, Cregg, & Quach, 2017). Additionally, microwave-assisted synthesis provides a facile approach for preparing such compounds, as demonstrated by Ghazzali et al. (2012), who achieved solid-state synthesis of related enamide compounds through microwave-promoted condensation (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).
Molecular Structure Analysis
The molecular structure of N-(2-phenylphenyl)prop-2-enamide and its derivatives can be elucidated through techniques like X-ray diffraction. For instance, the crystal structure analysis of related enamide derivatives provides insights into their molecular geometry, showing how substituents influence the overall molecular conformation and interactions (Saeed, Rashid, Bhatti, & Jones, 2010).
Chemical Reactions and Properties
Enamides, including N-(2-phenylphenyl)prop-2-enamide, undergo various chemical reactions. One notable reaction is the isomerization of N-allyl amides to form geometrically defined di-, tri-, and tetrasubstituted enamides, as mentioned earlier. This reaction underscores the chemical reactivity and potential of enamides in synthesis (Trost et al., 2017). Moreover, Yang et al. (2018) described a method where tertiary α-azidyl phenyl ketones transform into enamides, demonstrating the versatility of enamides in synthetic chemistry (Yang, Fan, Zhao, & Yu, 2018).
Physical Properties Analysis
The physical properties of N-(2-phenylphenyl)prop-2-enamide, such as density, viscosity, and ultrasonic velocity, can be significantly influenced by molecular interactions in solution. Tekade et al. (2015) explored these interactions in N-phenyl-3-(pyridin-4-yl) prop-2-enamide solutions, providing a foundation for understanding the physical behavior of similar enamides in different environments (Tekade, Lohakare, Bajaj, & Naik, 2015).
Chemical Properties Analysis
The chemical properties of N-(2-phenylphenyl)prop-2-enamide are closely related to its reactivity in various chemical contexts. The compound's ability to participate in isomerization reactions and its reactivity towards different catalytic and synthetic approaches highlight its versatile chemical nature (Trost et al., 2017).
Applications De Recherche Scientifique
Chemical Synthesis and Optimization
N-(2-phenylphenyl)prop-2-enamide derivatives exhibit significant potential in chemical synthesis, serving as bioactive pharmacophores in various natural products. These compounds are utilized for asymmetric incorporation of nitrogen functionality, especially in the synthesis of geometrically defined enamides. A study highlights a novel method for isomerizing N-allyl amides to form geometrically defined di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity, useful for synthesizing cis vicinal amino alcohols and tetrasubstituted α-borylamido complexes (Trost, Cregg, & Quach, 2017).
Molecular Docking and Geometry Optimization
In computational chemistry, N-(2-phenylphenyl)prop-2-enamide derivatives like belinostat are subjects of geometry optimization and molecular docking studies. For instance, belinostat's geometry optimization using software tools provided insights into the molecule's interactions and energy states, offering a foundation for its molecular docking studies with Ebola virus glycoprotein (Otuokere, Amaku, & Alisa, 2015).
Anti-inflammatory Properties
Several N-arylcinnamamide derivatives, including variants of N-(2-phenylphenyl)prop-2-enamide, have been investigated for their anti-inflammatory potential. A study demonstrated that most compounds significantly attenuated lipopolysaccharide-induced NF-κB activation, outperforming cinnamic acid. Some compounds were found to be as effective as the reference drug prednisone in inhibiting NF-κB at certain concentrations (Hošek et al., 2019).
Molecular Interactions in Solution
Research on the molecular interactions of N-phenyl-3-(pyridin-4-yl) prop-2-enamide in ethanol solutions revealed insights into solute-solvent and solvent-solvent interactions, which are crucial for understanding the behavior of these compounds in different media (Tekade et al., 2015).
Antimalarial Activity
N-Phenyl-substituted cinnamanilides have shown promising antimalarial activity. Screening against the chloroquine-sensitive strain of P. falciparum highlighted several compounds with effective inhibitory concentrations. Interestingly, the highly active compounds exhibited no significant cytotoxic effect up to certain concentrations, indicating their potential as Plasmodium selective substances (Kos et al., 2022).
Propriétés
IUPAC Name |
N-(2-phenylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-2-15(17)16-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h2-11H,1H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDUCWWSKVFPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1,1'-biphenyl]-2-yl}prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-butyl-N-methylbenzenesulfonamide](/img/structure/B2483688.png)
![2-Amino-2-[3-(3,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2483689.png)
![2-[(Oxolan-2-ylmethyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2483690.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2483691.png)
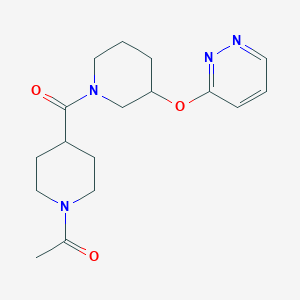
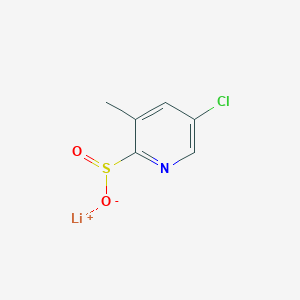
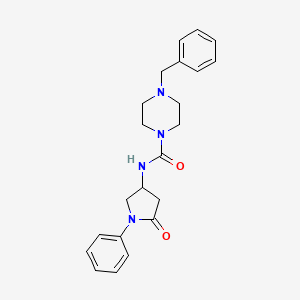
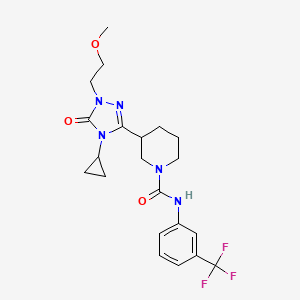
![1'-(4-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2483699.png)
![[2-(Aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B2483700.png)

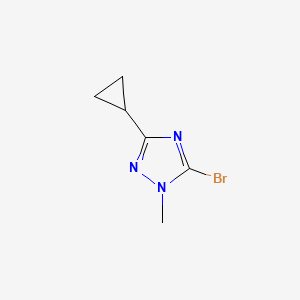
![3-benzyl-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2483707.png)
![N-(3,5-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2483709.png)